
3-((4-Isopropylphenyl)thio)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Isopropylphenyl)thio)butan-2-one is an organic compound with the molecular formula C13H18OS It is characterized by the presence of a thioether group attached to a butanone backbone, with an isopropyl-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Isopropylphenyl)thio)butan-2-one typically involves the reaction of 4-isopropylthiophenol with 2-butanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thioether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity. Post-reaction, the product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
3-((4-Isopropylphenyl)thio)butan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
科学的研究の応用
3-((4-Isopropylphenyl)thio)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
作用機序
The mechanism by which 3-((4-Isopropylphenyl)thio)butan-2-one exerts its effects depends on its interaction with molecular targets. The thioether group can interact with various enzymes, potentially inhibiting their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. The carbonyl group in the butanone moiety can form hydrogen bonds with biological molecules, affecting their stability and activity.
類似化合物との比較
Similar Compounds
- 3-((4-Methylphenyl)thio)butan-2-one
- 3-((4-Ethylphenyl)thio)butan-2-one
- 3-((4-Tert-butylphenyl)thio)butan-2-one
Uniqueness
3-((4-Isopropylphenyl)thio)butan-2-one is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from its analogs with different alkyl substitutions.
特性
分子式 |
C13H18OS |
|---|---|
分子量 |
222.35 g/mol |
IUPAC名 |
3-(4-propan-2-ylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C13H18OS/c1-9(2)12-5-7-13(8-6-12)15-11(4)10(3)14/h5-9,11H,1-4H3 |
InChIキー |
VITDKRHEGJEQLV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)SC(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


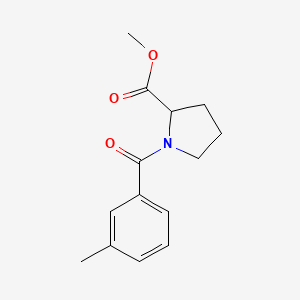
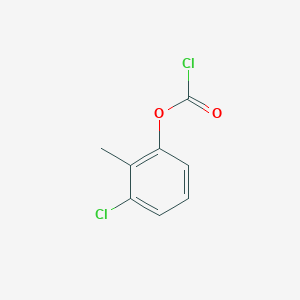

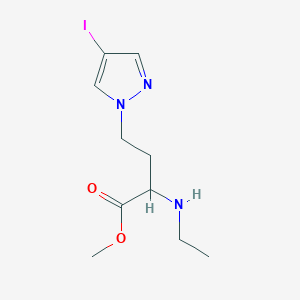
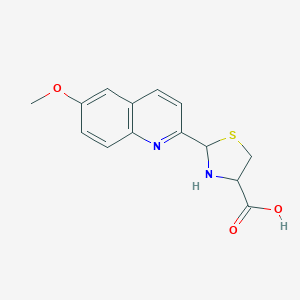
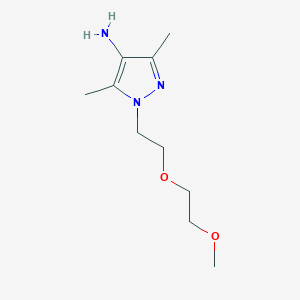

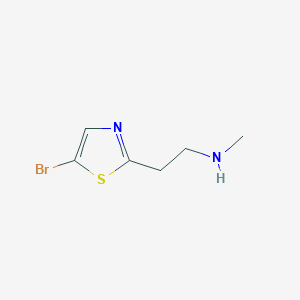
![[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)





